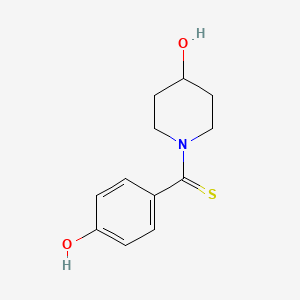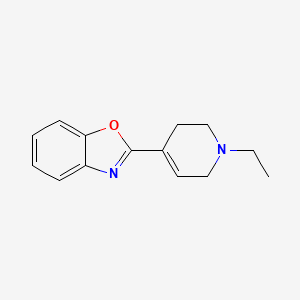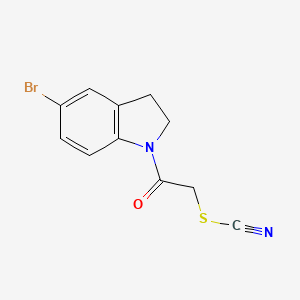![molecular formula C18H16ClNO4S B603479 [(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]naphthylamine CAS No. 1087648-67-6](/img/structure/B603479.png)
[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]naphthylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]naphthylamine is a chemical compound with the molecular formula C16H12ClNO2S It is known for its unique structure, which includes a naphthyl group attached to a benzenesulfonamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]naphthylamine typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with 1-naphthylsulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]naphthylamine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction:
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the naphthyl group can be further functionalized.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative.
Aplicaciones Científicas De Investigación
[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]naphthylamine has several applications in scientific research:
Industry: May be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of [(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]naphthylamine is not well-documented. sulfonamides generally act by inhibiting enzymes that are crucial for the synthesis of folic acid in bacteria, making them effective antibacterial agents. The naphthyl group may enhance binding affinity to specific molecular targets, although further research is needed to elucidate the exact pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
4-chloro-2,5-dimethoxyaniline: Shares the chloro and methoxy groups but lacks the naphthyl and sulfonamide moieties.
N-(1-naphthyl)benzenesulfonamide: Contains the naphthyl and sulfonamide groups but lacks the chloro and methoxy substituents.
Uniqueness
[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]naphthylamine is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both the naphthyl and sulfonamide groups makes it a versatile compound for various chemical transformations and research applications.
Propiedades
Número CAS |
1087648-67-6 |
|---|---|
Fórmula molecular |
C18H16ClNO4S |
Peso molecular |
377.8g/mol |
Nombre IUPAC |
4-chloro-2,5-dimethoxy-N-naphthalen-1-ylbenzenesulfonamide |
InChI |
InChI=1S/C18H16ClNO4S/c1-23-16-11-18(17(24-2)10-14(16)19)25(21,22)20-15-9-5-7-12-6-3-4-8-13(12)15/h3-11,20H,1-2H3 |
Clave InChI |
NHVMUODHALWCTK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]benzenesulfonamide](/img/structure/B603396.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B603397.png)
![N-[4,5-dimethoxy-2-(4-morpholinyl)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B603403.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]cyclohexanecarboxamide](/img/structure/B603404.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-phenylpropanamide](/img/structure/B603405.png)
![2-chloro-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B603407.png)
![1-{4-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}methanamine](/img/structure/B603412.png)
![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B603413.png)

![3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B603415.png)
![2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethyl thiocyanate](/img/structure/B603416.png)

![2-Oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}ethyl thiocyanate](/img/structure/B603418.png)

